Myristoyl Hexapeptide-16 Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

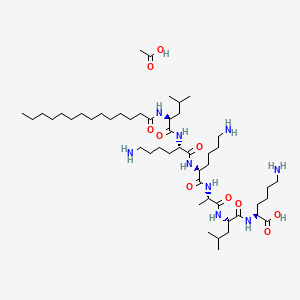

Structure

2D Structure

Properties

Molecular Formula |

C49H95N9O10 |

|---|---|

Molecular Weight |

970.3 g/mol |

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-(tetradecanoylamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C47H91N9O8.C2H4O2/c1-7-8-9-10-11-12-13-14-15-16-17-27-41(57)52-39(31-33(2)3)45(61)54-37(25-19-22-29-49)44(60)53-36(24-18-21-28-48)43(59)51-35(6)42(58)56-40(32-34(4)5)46(62)55-38(47(63)64)26-20-23-30-50;1-2(3)4/h33-40H,7-32,48-50H2,1-6H3,(H,51,59)(H,52,57)(H,53,60)(H,54,61)(H,55,62)(H,56,58)(H,63,64);1H3,(H,3,4)/t35-,36-,37-,38-,39-,40-;/m0./s1 |

InChI Key |

DKVOQONSDYFPJY-GVSTWTATSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O.CC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O.CC(=O)O |

Origin of Product |

United States |

Iterative Elongation Cycle:the Peptide Chain is Built from the C Terminus to the N Terminus. Each Cycle Consists of Two Main Steps:

Post-Synthetic Modifications and Derivatization Strategies

Once the linear hexapeptide sequence (H-Leu-Lys(Boc)-Lys(Boc)-Ala-Leu-Lys(Boc)-OH) is fully assembled on the solid support, two critical modifications are performed to yield the final Myristoyl Hexapeptide-16 Acetate (B1210297).

N-Terminal Myristoylation: This is a lipidation reaction where a 14-carbon fatty acid, myristic acid, is attached to the N-terminal amine of the peptide. biosyn.com This modification is typically performed "on-resin" after the final Fmoc group is removed from the N-terminal leucine (B10760876). researchgate.net Myristic acid is activated with coupling reagents (e.g., HBTU/DIEA) and reacted with the peptide-resin to form a stable amide bond. rsc.org This on-resin approach is efficient as it simplifies purification by allowing excess lipid and coupling reagents to be washed away before the peptide is cleaved from the support.

| Strategy | Description | Advantages | Disadvantages |

| On-Resin Acylation | Myristic acid is coupled to the N-terminus of the fully assembled peptide while it is still attached to the solid support. | Simplified purification; excess reagents are easily washed away. | Requires that all side-chain protecting groups are stable to the acylation conditions. |

| Solution-Phase Acylation | The peptide is first cleaved from the resin, purified, and then reacted with activated myristic acid in solution. | Useful if on-resin reaction is inefficient or incompatible with the peptide sequence. | More complex purification to separate the final product from starting material and by-products. |

Cleavage, Purification, and Acetate Salt Formation: The final step is to release the lipopeptide from the resin and remove the permanent Boc protecting groups from the lysine side chains. This is accomplished simultaneously by treating the peptide-resin with a strong acid "cocktail." A common mixture is 95% Trifluoroacetic Acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. mdpi.com

The crude product is then precipitated with cold diethyl ether and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). During HPLC purification, buffers containing acetic acid are used. The final, pure fractions are pooled and lyophilized (freeze-dried) to yield the peptide as a stable, white, fluffy solid, which is the acetate salt form.

Molecular and Cellular Mechanisms of Myristoyl Hexapeptide 16 Acetate Action

Interplay with Cellular Components and Subcellular Compartments

The myristoyl component of Myristoyl Hexapeptide-16 Acetate (B1210297) is crucial for its biological activity, facilitating its interaction with the lipid bilayers of cell membranes. This lipophilic tail enhances the peptide's bioavailability, allowing it to engage with and permeate keratinocytes.

Exploration of Membrane Interaction Dynamics and Permeation Pathways

The cellular uptake of myristoylated peptides like Myristoyl Hexapeptide-16 is a temperature-dependent process. The initial interaction involves a rapid association of the myristoyl group with the cell membrane, which can reach a maximum within 30 minutes nih.gov. This is followed by the translocation of the peptide into the cell nih.gov. While the precise permeation pathways for Myristoyl Hexapeptide-16 Acetate have not been definitively elucidated, the uptake of myristoylated cargos is known to occur efficiently in various cell types nih.gov. The myristoyl group itself, rather than the peptide cargo, is the primary driver of membrane association and subsequent translocation nih.gov. Unlike some cell-penetrating peptides, the uptake of myristoylated peptides does not appear to be enhanced by agents like pyrenebutyrate nih.gov. The process is generally considered to be non-disruptive to the cell membrane, with myristoylated peptides not adversely affecting cell viability at effective concentrations nih.gov.

General mechanisms for the cellular uptake of peptides include endocytosis and direct penetration nih.govbeilstein-journals.org. Endocytosis involves the engulfment of the peptide by the cell membrane to form vesicles, a process that can be mediated by clathrin or caveolin, or occur through macropinocytosis nih.govbeilstein-journals.org. Direct penetration involves the peptide traversing the cell membrane without the formation of vesicles, potentially through the formation of transient pores or by destabilizing the lipid bilayer beilstein-journals.org. For Myristoyl Hexapeptide-16, the lipophilic myristoyl group likely facilitates its insertion into the lipid bilayer, which is a critical step for either direct translocation or subsequent endocytic uptake.

Identification of Intracellular Targets and Localization Patterns

Once inside the cell, Myristoyl Hexapeptide-16 is thought to exert its primary effects within the cytoplasm and potentially the nucleus, where it can influence gene expression. While specific intracellular binding partners have not been definitively identified in the provided research, its known function of stimulating keratin (B1170402) genes suggests an interaction with signaling pathways that regulate the transcription of these genes lesielle.comfarachem.comincidecoder.com. The intracellular localization of peptides can be visualized using techniques like confocal microscopy to track their journey to compartments such as endosomes or the nucleus nih.gov. For Myristoyl Hexapeptide-16, a key intracellular event is its ability to "activate" keratinous genes, which implies a mechanism that ultimately impacts transcriptional machinery farachem.com.

Transcriptional and Epigenetic Regulation of Gene Expression by this compound

The primary biological activity attributed to Myristoyl Hexapeptide-16 is its ability to significantly stimulate keratin genes incidecoder.com. This suggests a direct or indirect influence on the transcriptional regulation of these genes, potentially involving interactions with transcription factors or modulation of epigenetic markers.

Upregulation of Keratin Gene Expression and Associated Pathways

Myristoyl Hexapeptide-16 has been shown to activate the genes responsible for producing keratin, a fundamental structural protein in the skin, hair, and nails lesielle.com. It is known to stimulate multiple genes responsible for keratin production ci.guide. This upregulation of keratin gene expression is a key factor in its observed effects on promoting the growth and thickness of eyelashes and hair farachem.com. The expression of keratin genes is a complex process regulated by a variety of transcription factors and signaling pathways mdpi.commiami.edu. While the specific pathways modulated by this compound are not fully detailed, its action likely involves influencing the activity of transcription factors that bind to the promoter regions of keratin genes mdpi.com. The regulation of keratin expression is crucial for the proper development and maintenance of the epidermis and hair follicles nih.gov.

| Property | Description |

| Peptide Sequence | Leu-Lys-Lys-Thr-Glu-Thr |

| Attached Fatty Acid | Myristic Acid lesielle.com |

| Primary Function | Stimulation of keratin genes incidecoder.com |

| Biological Effect | Promotes growth and thickening of eyelashes and hair lesielle.comfarachem.com |

Modulatory Effects on Other Relevant Gene Networks

Beyond its direct impact on keratin genes, Myristoyl Hexapeptide-16 may also influence other gene networks within keratinocytes. Peptides in the skin can modulate various cellular processes, including cell proliferation, differentiation, and inflammatory responses mdpi.com. Some peptides can act as growth factors, activating protein kinase C, which is pivotal in cell growth and migration mdpi.com. The regulation of keratinocyte differentiation involves a complex interplay of signaling pathways, including those responsive to calcium and various growth factors nih.gov. It is plausible that Myristoyl Hexapeptide-16 could modulate these pathways to create a cellular environment conducive to keratin synthesis and keratinocyte differentiation. Crosstalk between keratinocytes and immune cells, often mediated by signaling pathways like the STAT1 pathway, also plays a role in skin homeostasis and disease nih.gov. While not directly evidenced for this specific peptide, the broader context of peptide action in the skin suggests potential for such modulatory effects.

Participation in Signal Transduction Networks

This compound is a synthetic lipopeptide that engages with complex cellular signaling pathways to exert its biological effects. Its interaction with these networks is fundamental to its role in modulating inflammatory responses and influencing cellular behavior in the skin and hair follicles.

Investigation of Protein Kinase Pathway Modulations (e.g., MAPK, PKC, IKK)

While direct modulation of specific protein kinase pathways by this compound is an area requiring further detailed investigation, the known biological outcomes of the peptide suggest a potential interplay with key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase C (PKC), and I-kappa-B Kinase (IKK) pathways. These pathways are integral to cellular processes including proliferation, differentiation, and inflammation.

The MAPK signaling pathway is a crucial regulator of cellular responses to external stimuli and is involved in keratinocyte senescence and skin aging. nih.govnih.gov Overactivation of this pathway can be triggered by reactive oxygen species (ROS). nih.gov Notably, Keratin 16 (KRT16), a protein whose expression is stimulated by Myristoyl Hexapeptide-16, is known to be a component of the cellular response to stress and can impact MAPK signaling. nih.gov

The PKC family of enzymes regulates a wide array of cellular functions, including cell growth and differentiation. ci.guide The IKK complex is a key regulator of the NF-κB signaling pathway, which is central to the inflammatory response. Given the reported anti-inflammatory properties of Myristoyl Hexapeptide-16, it is plausible that its mechanism involves the modulation of the IKK/NF-κB axis. ci.guide

Table 1: Role of Key Protein Kinase Pathways in Cutaneous Biology

| Kinase Pathway | Primary Functions in Skin and Hair Follicles |

|---|---|

| MAPK | Regulates cell proliferation, differentiation, inflammation, and response to oxidative stress in keratinocytes and fibroblasts. nih.govnih.gov |

| PKC | Involved in regulating cell growth, differentiation, and apoptosis. ci.guide |

| IKK | A critical component in activating the NF-κB pathway, which controls the expression of inflammatory cytokines and cell survival signals. nih.gov |

Regulation of Cytokine Production and Anti-inflammatory Signaling Cascades (e.g., NF-κB inhibition, pro-inflammatory cytokine reduction)

Myristoyl Hexapeptide-16 is recognized for its anti-inflammatory and calming effects on the skin. ci.guidepaulaschoice-eu.com These properties are likely mediated through its influence on signaling cascades that govern the production of inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) pathway is a primary transcriptional regulator responsible for the expression of numerous pro-inflammatory genes, including cytokines and chemokines, in response to cellular stress or pathogens. nih.gov

The activation of the NF-κB pathway is a critical event in the initiation and propagation of cutaneous inflammation. While direct inhibition of NF-κB by Myristoyl Hexapeptide-16 has not been explicitly demonstrated in available literature, its observed anti-inflammatory action suggests a potential downregulating effect on this pathway. By mitigating the activation of NF-κB, the peptide could consequently reduce the transcription and release of pro-inflammatory cytokines, leading to a calmer and more resilient skin appearance. paulaschoice-eu.com

Table 2: Key Pro-inflammatory Cytokines Regulated by the NF-κB Pathway

| Cytokine | Role in Skin Inflammation |

|---|---|

| Interleukin-1β (IL-1β) | A potent mediator of inflammation, contributing to the local and systemic inflammatory response. nih.gov |

| Interleukin-6 (IL-6) | Plays a significant role in the acute phase inflammatory response and can be chronically elevated in inflammatory skin conditions. nih.govnih.gov |

| Interleukin-8 (IL-8) | A chemokine that attracts neutrophils and other immune cells to the site of inflammation. nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | A central cytokine in systemic inflammation, involved in the pathogenesis of various inflammatory skin diseases. |

Role in Regulating Cellular Differentiation and Proliferation

This compound plays a significant role in directing the fate and activity of key cells within the epidermis and hair follicles, primarily through its ability to stimulate the expression of keratin genes. incidecoder.com

Mechanisms Influencing Hair Follicle Cell Fate and Growth Cycle

The primary mechanism by which Myristoyl Hexapeptide-16 influences hair is by significantly stimulating the genes responsible for producing keratin, the core structural protein in the hair shaft. lesielle.com This action directly impacts the hair follicle's growth cycle, which consists of three main phases: anagen (growth), catagen (regression), and telogen (rest). frontiersin.orgresearchgate.net

By enhancing keratin production, the peptide helps to fortify the hair follicle and the hair shaft itself. cosmileeurope.eu The target protein, Keratin 16, is specifically found in the companion layer of the outer root sheath during the anagen phase, and within the structure of the club hair during the catagen and telogen phases. nih.gov This targeted action suggests that the peptide may promote a longer anagen phase and contribute to the formation of a stronger, thicker hair fiber. This stimulation of keratin synthesis is a key factor in its use in cosmetic formulations designed to enhance the appearance of eyelashes, making them look longer and thicker. incidecoder.comlesielle.com

Table 3: Hair Follicle Growth Cycle and Potential Influence of Myristoyl Hexapeptide-16

| Phase | Description | Potential Influence of Increased Keratin Expression |

|---|---|---|

| Anagen | The active growth phase where hair follicle cells are highly mitotic, producing the hair shaft. researchgate.net | May help prolong this phase, leading to longer hair. Strengthens the structure of the newly forming hair. |

| Catagen | A transitional, regression phase where the lower portion of the hair follicle involutes. frontiersin.org | Contributes to the structural integrity of the club hair being formed. |

| Telogen | The resting phase, at the end of which the old hair is shed as a new anagen phase begins. researchgate.net | May help shorten the duration of the resting phase, promoting a quicker return to the anagen phase. |

Impact on Keratinocyte Biology and Epidermal Homeostasis

Myristoyl Hexapeptide-16 is classified as a protein-stimulating peptide, directly influencing the biology of keratinocytes, the primary cells of the epidermis. lesielle.com Its principal function is to enhance the production of keratin, which is essential for forming the outer layer of the skin and maintaining epidermal homeostasis. lesielle.com The epidermis acts as a critical barrier, and its integrity is largely dependent on the complex process of keratinocyte proliferation, differentiation, and cornification. mdpi.com

Table 4: Functional Impact of Keratin Stimulation on Epidermal Homeostasis

| Function | Role of Keratin (Specifically KRT16) | Contribution of Myristoyl Hexapeptide-16 |

|---|---|---|

| Barrier Integrity | Keratins form the structural scaffold of keratinocytes, creating a resilient physical barrier. mdpi.com | Enhances the production of keratin, thereby strengthening the epidermal barrier. |

| Cell Proliferation & Differentiation | KRT16 is expressed in mitotically active and differentiating keratinocytes, particularly during stress or repair. nih.gov | Stimulates keratinocyte activity, supporting the skin's regenerative processes. cosmileeurope.eu |

| Stress Response | KRT16 is upregulated during wound healing and provides structural support to migrating and proliferating cells. mdpi.com | May improve the skin's response to external stressors by reinforcing its structural components. |

| Hydration | A strong keratin network contributes to a robust stratum corneum, which is crucial for preventing transepidermal water loss (TEWL). | Helps skin become more resistant to moisture loss by fortifying its protein structure. paulaschoice-eu.com |

Experimental Systems and Analytical Methodologies for Myristoyl Hexapeptide 16 Acetate Research

In Vitro Cellular Models for Functional Characterization

In vitro cell culture systems are fundamental tools for characterizing the biological effects of Myristoyl Hexapeptide-16 Acetate (B1210297). These models allow for controlled experiments to understand how the peptide influences cellular behavior.

Primary cells, which are isolated directly from tissues, provide a biologically relevant model for studying the effects of compounds on human skin.

Human Keratinocytes: As the main cell type in the epidermis, keratinocytes are crucial for studying skin barrier function and renewal. atcc.org Primary human keratinocytes can be isolated from neonatal or adult skin and cultured to investigate processes like proliferation and differentiation. atcc.orgnih.govthermofisher.comsciencellonline.com These cells are instrumental in understanding how peptides like Myristoyl Hexapeptide-16 Acetate might influence the epidermal layer. atcc.org

Dermal Fibroblasts: Located in the dermis, fibroblasts are responsible for producing the extracellular matrix components that give skin its structure and elasticity, such as collagen and elastin. mdpi.com Cultured dermal fibroblasts are a key model for investigating skin aging and repair mechanisms. mdpi.comnih.gov Studies on these cells can reveal the potential of this compound to influence dermal structure and function.

| Cell Type | Source | Key Functions in Research |

| Human Keratinocytes | Neonatal or adult skin atcc.orgnih.gov | Studying epidermal barrier function, cell proliferation, and differentiation. atcc.org |

| Dermal Fibroblasts | Dermis mdpi.com | Investigating production of extracellular matrix components (collagen, elastin) and skin repair mechanisms. mdpi.comnih.gov |

Established or immortalized cell lines offer a consistent and reproducible system for more specific mechanistic studies.

THP-1: This human monocytic leukemia cell line is widely used as a model for monocytes and macrophages. researchgate.netcytion.comnih.gov THP-1 cells can be differentiated into macrophage-like cells, which are key players in the immune response and tissue remodeling. researchgate.netcytion.com They are valuable for studying the immunomodulatory properties of peptides. nih.gov It is important to note that variations between THP-1 cells from different sources have been observed, which could impact experimental reproducibility. nih.gov

C2C12: This mouse myoblast cell line is a well-established model for studying muscle differentiation (myogenesis). science.gov While not a primary model for skin research, C2C12 cells are useful for investigating cellular differentiation pathways and signaling cascades that may be relevant across different cell types.

| Cell Line | Origin | Common Research Applications |

| THP-1 | Human monocytic leukemia cytion.com | Studying monocyte and macrophage biology, inflammation, and immune response. researchgate.netnih.gov |

| C2C12 | Mouse myoblast science.gov | Investigating muscle differentiation and related signaling pathways. science.gov |

High-Resolution Biophysical and Spectroscopic Characterization Techniques (e.g., for molecular interactions)

To understand how this compound interacts with biological molecules at a fundamental level, researchers employ a variety of biophysical and spectroscopic techniques. These methods can provide detailed information about the peptide's structure, solubility, and interactions with other molecules.

Information from chemical suppliers indicates that the solubility of this compound has been determined in various solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol. biomol.comcaymanchem.comcaymanchem.com This basic characterization is a prerequisite for designing and interpreting more complex biophysical experiments. While specific high-resolution structural studies on this particular peptide are not widely published, techniques like mass spectrometry are used to confirm its molecular weight and purity. biocat.comachemblock.com

Omics-Based Approaches for Comprehensive Biological Profiling

'Omics' technologies allow for a global analysis of molecules within a cell or tissue, providing a comprehensive view of the biological response to a substance like this compound. nih.gov

Transcriptomics involves studying the complete set of RNA transcripts in a cell. RNA-Sequencing (RNA-Seq) is a powerful technique used to analyze the expression of thousands of genes simultaneously. nih.govnih.gov By treating cells with this compound and then performing RNA-Seq, researchers can identify which genes are turned on or off in response to the peptide. This can reveal the cellular pathways and biological processes that are modulated, offering insights into its mechanism of action. nih.gov

Proteomics is the large-scale study of proteins, particularly their structures and functions. Various proteomic techniques can be used to investigate how this compound affects the protein landscape of a cell. This includes analyzing changes in the expression levels of specific proteins and identifying post-translational modifications, which are chemical alterations to proteins that can affect their activity. nih.gov For instance, proteomic analysis of cell culture supernatants or cell lysates after treatment with the peptide can reveal changes in secreted proteins or intracellular signaling proteins. nih.gov

Metabolomic Profiling for Cellular Metabolic Alterations

Metabolomic profiling serves as a powerful analytical tool to investigate the comprehensive metabolic changes within cells or tissues following exposure to a bioactive compound like this compound. This untargeted or targeted analysis of small-molecule metabolites (e.g., amino acids, lipids, organic acids) provides a functional readout of the cellular phenotype, offering insights into the biochemical pathways modulated by the peptide. Given that Myristoyl Hexapeptide-16 is known to stimulate keratin (B1170402) genes, its primary biological activity is linked to the promotion of protein synthesis, specifically for keratin, a key structural component of hair and skin. lesielle.com This increased anabolic activity necessitates significant shifts in cellular metabolism to supply the required energy and molecular building blocks.

In a research context, metabolomic studies would typically involve treating relevant cell cultures, such as human follicle dermal papilla cells or keratinocytes, with this compound. Post-treatment, cell lysates or culture media are analyzed using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC). The resulting data reveals alterations in the concentrations of numerous metabolites.

Key anticipated metabolic alterations would revolve around energy production and biosynthetic precursor supply. A significant upregulation in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP) would be expected to generate ATP and NADPH, respectively. Furthermore, an increased uptake and utilization of specific amino acids, particularly those abundant in keratin, would be a primary finding. The myristoyl moiety, a fatty acid, may also influence lipid metabolism. While specific experimental data on this compound is not extensively published, the expected metabolic shifts can be hypothesized based on its function.

Below is a table illustrating the potential metabolic alterations in cells stimulated by this compound, based on its known biological role in promoting keratin synthesis.

| Metabolic Pathway | Key Metabolites Monitored | Expected Alteration | Rationale for Change |

| Amino Acid Metabolism | Leucine (B10760876), Lysine (B10760008), Alanine, Cysteine, Glutamine | Increased Uptake & Utilization | These are essential building blocks for keratin synthesis. Leucine, Lysine, and Alanine are also components of the peptide itself. caymanchem.combiomol.comcaymanchem.comcaymanchem.com |

| Glycolysis | Glucose, Pyruvate, Lactate | Increased Flux | To meet the high ATP demand for the energy-intensive process of protein synthesis. nih.gov |

| Tricarboxylic Acid (TCA) Cycle | Citrate, Succinate, Malate | Increased Activity | Central hub for energy production (ATP) and providing precursors for amino acid synthesis. nih.gov |

| Pentose Phosphate Pathway | Ribose-5-phosphate, NADPH | Upregulated | Production of NADPH for reductive biosynthesis and nucleotide precursors for gene transcription. |

| Fatty Acid Metabolism | Myristic Acid, Palmitic Acid | Altered Levels | The peptide contains a myristoyl group, which could be metabolized or influence cellular fatty acid pools. |

This type of analysis provides a detailed snapshot of the cellular response, connecting the peptide's primary effect on gene expression to the underlying metabolic machinery that supports it.

Advanced Computational and In Silico Modeling Strategies

In silico modeling has become indispensable in peptide-based research and drug discovery, offering predictive power that accelerates development and reduces reliance on costly and time-consuming experimental work. frontiersin.org For a modified peptide like this compound, computational strategies are crucial for understanding its mechanism of action, predicting its interactions with biological targets, and optimizing its structure for enhanced activity and bioavailability. These methods range from simulating physical interactions at an atomic level to developing mathematical models that correlate structure with function.

Molecular Dynamics and Docking Simulations for Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (the peptide) and its target receptor (a protein). Docking predicts the preferred orientation and binding affinity of the peptide when it binds to a target protein, while MD simulations provide insights into the stability and conformational changes of the peptide-protein complex over time. mdpi.com

For this compound, the target would likely be a receptor or enzyme within keratinocytes or hair follicle cells that initiates the signaling cascade for keratin gene expression. The simulation process involves:

Model Building : Creating a 3D model of both the peptide and the target protein.

Docking : Placing the peptide into the active site of the target protein computationally to identify the most stable binding pose.

MD Simulation : Simulating the movement of every atom in the peptide-protein complex over a period of nanoseconds to microseconds to assess the stability of the interaction and observe any induced conformational changes.

These simulations can reveal key amino acid residues on the target protein that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the peptide. The myristoyl group of the peptide is expected to play a significant role in anchoring the peptide to hydrophobic pockets in the receptor.

The table below presents hypothetical data from a molecular docking and MD simulation study of this compound with a putative target protein involved in keratin synthesis.

| Simulation Parameter | Predicted Outcome | Interpretation |

| Binding Affinity (Docking Score) | -9.5 kcal/mol | Indicates a strong and spontaneous binding interaction between the peptide and its target. |

| Key Interacting Residues (Target) | Tyr-24, Phe-88, Leu-91 | These residues in the target's binding pocket form critical hydrophobic interactions, likely with the peptide's myristoyl tail and leucine residues. |

| Hydrogen Bonds Formed | 4 | Lysine residues of the peptide form stable hydrogen bonds with Asp-45 and Glu-50 of the target, enhancing specificity and affinity. |

| RMSD (Root Mean Square Deviation) during MD | 1.5 Å (Angstroms) | A low RMSD value over the simulation time suggests the peptide-protein complex is highly stable. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iupac.orgnih.gov For peptide design, QSAR models can be used to predict the activity of novel peptide sequences without needing to synthesize and test each one, thereby optimizing the design process. pnas.orgnih.gov

In the context of this compound, a QSAR study would involve creating a library of peptide analogs by making systematic changes to the original sequence (e.g., substituting amino acids) or modifying the fatty acid chain. The biological activity of these analogs (e.g., their ability to stimulate a keratin promoter in a cell-based assay) would be experimentally measured. Then, various molecular descriptors for each analog are calculated, such as:

Molecular Weight : The mass of the molecule.

Electronic Properties : Distribution of charge, dipole moment.

Topological Indices : Descriptors of molecular shape and branching.

A statistical model is then built to correlate these descriptors with the observed activity. This model can then be used to predict the activity of new, untested peptide designs, guiding chemists to synthesize only the most promising candidates. scirp.org

The following table provides an example of a dataset that would be used to construct a QSAR model for optimizing Myristoyl Hexapeptide-16.

| Peptide Analog | Modification | Hydrophobicity (LogP) | Molecular Weight (Da) | Predicted Activity (QSAR) | Experimental Activity (% Keratin Increase) |

| MH-16 (Original) | None | 5.2 | 910.3 | 45.0% | 45.5% |

| Analog 1 | Lauroyl instead of Myristoyl | 4.1 | 882.2 | 38.2% | 37.9% |

| Analog 2 | Ala at position 4 -> Gly | 5.0 | 896.3 | 41.5% | 42.1% |

| Analog 3 | Leu at position 5 -> Ile | 5.2 | 910.3 | 44.8% | 45.1% |

| Analog 4 | Lys at position 6 -> Arg | 5.3 | 938.4 | 48.7% | Not yet tested |

This QSAR approach allows for the rational design of more potent or stable peptides based on predictive computational models. mdpi.com

Comparative Peptide Research and Synergy Studies

Comparative Analysis with Structurally Related Bioactive Peptides (e.g., Myristoyl Pentapeptide-17)

Myristoyl Hexapeptide-16 is frequently compared with its close structural relative, Myristoyl Pentapeptide-17. Both are acclaimed for their ability to bolster keratin (B1170402), the fundamental protein composing hair. mdhair.coincidecoder.com The primary distinction between these two molecules lies in their peptide chain length, with Myristoyl Hexapeptide-16 possessing six amino acids and Myristoyl Pentapeptide-17 containing five.

The core function of both peptides is the stimulation of keratin gene expression, leading to fortified and more robust hair follicles. mdhair.coincidecoder.com Myristoyl Pentapeptide-17 has been shown to significantly increase the number of follicles in the anagen (growth) phase. Myristoyl Hexapeptide-16 functions similarly, convincing cells to produce more keratin, which is crucial for the structure of hair, nails, and the outer layer of the skin. incidecoder.com

The attachment of myristic acid, a saturated fatty acid, to the peptide backbone is a key structural feature shared by both molecules. This process, known as myristoylation, enhances the bioavailability of the peptides. nih.gov The myristoyl group increases the lipophilicity of the peptides, facilitating their penetration through the stratum corneum and into the hair follicles where they can exert their effects. mdhair.co

While both peptides are effective individually, they are often formulated together in cosmetic products to achieve enhanced results. mdhair.co Clinical observations suggest that the combination can lead to a visible increase in eyelash length in a shorter timeframe than when either peptide is used alone. mdhair.co

| Feature | Myristoyl Hexapeptide-16 Acetate (B1210297) | Myristoyl Pentapeptide-17 |

| Peptide Length | Hexapeptide (6 amino acids) | Pentapeptide (5 amino acids) |

| Amino Acid Sequence | Leu-Lys-Lys-Thr-Glu-Thr | Lys-Leu-Ala-Lys-Lys |

| Primary Mechanism | Stimulates keratin gene expression | Stimulates keratin gene expression, increases anagen phase follicles |

| Key Structural Feature | Myristoylated peptide | Myristoylated peptide |

| Reported Outcome | Enhances the appearance of eyelash length and thickness | Enhances the appearance of eyelash length and thickness |

| Common Application | Often used in synergy for enhanced effect | Often used in synergy for enhanced effect |

Elucidation of Synergistic Bioactivities with Complementary Bioactive Molecules

The bioactivity of Myristoyl Hexapeptide-16 is often amplified when used in conjunction with other bioactive molecules. This synergistic approach is common in advanced cosmetic formulations aimed at maximizing hair enhancement.

One of the most notable synergistic combinations is with Myristoyl Pentapeptide-17. Research and clinical use have shown that a combination of these two peptides can produce more significant and faster results in improving the appearance of eyelash length and density than either peptide used in isolation. mdhair.co

Beyond this pairing, Myristoyl Hexapeptide-16 is also formulated with other peptides to create a multi-pronged approach to hair follicle health. For instance, it is sometimes combined with Biotinoyl Tripeptide-1. While Myristoyl Hexapeptide-16 and Myristoyl Pentapeptide-17 focus on boosting keratin production, Biotinoyl Tripeptide-1 is thought to help anchor the hair more firmly in the follicle, potentially reducing lash shedding. reddit.com

Furthermore, the efficacy of Myristoyl Hexapeptide-16 can be complemented by the inclusion of various growth factors in a formulation. A study on a polygrowth factor serum highlighted the inclusion of peptides like Myristoyl Hexapeptide-16 and Myristoyl Pentapeptide-17 alongside growth factors such as Keratinocyte Growth Factor (KGF), Fibroblast Growth Factor (FGF), Insulin-like Growth Factor-2 (IGF-2), and Vascular Endothelial Growth Factor (VEGF). This combination aims to stimulate the bulge stem cells in the dermal papilla and prolong the anagen phase of hair growth.

The synergy also extends to botanical extracts. Ingredients such as green tea leaf extract, which is rich in antioxidants, can help to soothe and stimulate hair follicles, creating a more favorable environment for the peptides to work. savarnasmantra.com Similarly, extracts like pumpkin seed oil provide essential nutrients that nourish the hair follicles. mdhair.co

| Interacting Molecule | Proposed Synergistic Effect |

| Myristoyl Pentapeptide-17 | Enhanced and faster stimulation of keratin production, leading to more significant improvements in the appearance of lash length and density. |

| Biotinoyl Tripeptide-1 | Complementary mechanisms of action: Myristoyl Hexapeptide-16 boosts keratin, while Biotinoyl Tripeptide-1 strengthens hair anchoring. |

| Growth Factors (KGF, FGF, etc.) | A multi-faceted approach to hair growth, with peptides stimulating keratin and growth factors prolonging the anagen phase and stimulating stem cells. |

| Botanical Extracts (e.g., Green Tea, Pumpkin Seed Oil) | Provide antioxidant, soothing, and nutritive support to the hair follicles, enhancing the overall environment for hair growth. mdhair.cosavarnasmantra.com |

Structural-Activity Relationship (SAR) Studies for Defining Specificity

The biological activity of Myristoyl Hexapeptide-16 is intrinsically linked to its specific chemical structure. Structure-Activity Relationship (SAR) studies, while not extensively published in the public domain for this specific peptide, can be inferred from the known functions of its constituent parts.

The myristoyl group plays a crucial role in the peptide's efficacy. Myristoylation, the attachment of myristic acid, significantly increases the hydrophobicity of the peptide. nih.gov This is a critical modification for cosmetic peptides, as it enhances their ability to penetrate the lipid barrier of the skin and reach the target site, in this case, the hair follicle. Without this lipid tail, the peptide would be less likely to be absorbed and its bioactivity would be diminished. The myristoyl group acts as a molecular "anchor," facilitating the peptide's interaction with cell membranes.

The specificity of Myristoyl Hexapeptide-16's action is determined by its amino acid sequence: Leucine-Lysine-Lysine-Threonine-Glutamic Acid-Threonine. While detailed analysis of each amino acid's contribution to the stimulation of keratin genes is proprietary information, general principles of peptide science suggest that this specific sequence is recognized by receptors on the surface of or within the cells of the hair follicle. This recognition initiates a signaling cascade that upregulates the expression of keratin genes. The precise arrangement and properties of the amino acid side chains (e.g., charge, hydrophobicity, size) are critical for this specific binding and subsequent biological response. The order of the amino acids is paramount; altering the sequence would likely change or abolish its activity. nih.gov

| Structural Component | Functional Role |

| Myristoyl Group (Fatty Acid Chain) | Increases lipophilicity, enhances penetration through the skin's lipid barrier, and facilitates interaction with cell membranes. nih.gov |

| Hexapeptide Backbone (Amino Acid Sequence: Leu-Lys-Lys-Thr-Glu-Thr) | Provides the specific biological signal that is recognized by hair follicle cells to stimulate keratin gene expression. The precise sequence determines the peptide's specific activity. |

Prospective Research Avenues and Theoretical Implications in Chemical Biology

Identification of Novel Biological Targets and Signaling Pathways

Myristoyl Hexapeptide-16 Acetate (B1210297) is primarily recognized for its influence on keratin (B1170402) production. farachem.comincidecoder.comlesielle.com It is a synthetic lipo-peptide composed of a six-amino acid chain (Leucine-Lysine-Lysine-Threonine-Glutamate-Threonine) linked to myristic acid, a fatty acid that enhances its bioavailability. incidecoder.com The principal mechanism of action identified for this peptide is the significant stimulation of keratin genes. farachem.com Keratins are fundamental structural proteins in epithelial cells, forming the main structural constituent of hair, nails, and the outer layer of the skin. incidecoder.comlesielle.com

The peptide is understood to penetrate the hair follicles and stimulate the expression of genes responsible for keratin production. farachem.commobelbiochem.com This direct activation leads to an increase in the synthesis of keratin, which in turn promotes the growth and thickening of eyelashes and hair. farachem.com Some research suggests that Myristoyl Hexapeptide-16 has a notable effect on the secretion of hair follicle growth factors, which stimulates the formation of hair follicle cells. farachem.com

Further research is centered on elucidating the specific signaling cascades initiated by this peptide in keratinocytes. Studies on stress-induced keratins, such as Keratin 16 (K16), reveal complex regulatory networks involving pathways like mitogen-activated protein kinase (MAPK) and the epidermal growth factor receptor (EGFR) signaling. nih.gov For instance, the induction of K16 is known to be regulated by the TLR3-AP1-NFκB pathway in response to skin injury. mdpi.com Recent findings have also shown that K16 can negatively regulate type-I interferon (IFN) signaling by interacting with components of the RIG-I-like receptor (RLR) pathway. biorxiv.org Given that Myristoyl Hexapeptide-16 stimulates K16 expression, a prospective research avenue is to investigate whether it modulates these associated inflammatory and immune signaling pathways. nih.gov

Exploration in Advanced Tissue Engineering and Regenerative Biology

The capacity of Myristoyl Hexapeptide-16 Acetate to stimulate keratin synthesis positions it as a valuable molecule for applications in tissue engineering and regenerative biology, particularly concerning the skin and its appendages. lesielle.com Its demonstrated ability to promote the growth and health of eyelashes and hair by reinforcing keratin structure is a direct form of tissue regeneration. farachem.commobelbiochem.com

While current applications are predominantly in cosmetic formulations for enhancing hair and eyelash growth, the underlying mechanism holds promise for more advanced tissue engineering endeavors. The peptide's ability to enhance the production of a key extracellular matrix protein suggests its potential use in developing biomaterials for skin regeneration. For instance, it could theoretically be incorporated into tissue scaffolds to promote the growth and differentiation of keratinocytes, thereby accelerating wound healing or the generation of skin grafts. The design of such scaffolds focuses on optimizing parameters like pore size to facilitate cell attachment, migration, and nutrient transfer, all of which could be enhanced by the bioactivity of this peptide. nih.govnih.gov

However, there is currently a lack of published research exploring the use of this compound in more advanced applications such as three-dimensional organoid cultures or its integration into synthetic tissue scaffolds for broader regenerative purposes. nih.govyoutube.comyoutube.com Future research could explore its efficacy in these contexts, potentially expanding its application beyond topical treatments to more complex tissue regeneration challenges.

Development of Predictive Models for this compound Bioactivity

The development of predictive models for the bioactivity of peptides is a rapidly advancing area of computational chemistry. Quantitative Structure-Activity Relationship (QSAR) models, in particular, are statistical models that correlate the chemical structure of molecules with their biological activity. caymanchem.com These in silico methods are valuable for reducing the time and cost of research by predicting molecular properties and facilitating the design of new and optimized compounds. caymanchem.com

For peptides like this compound, QSAR models could be developed to predict a range of properties, including its bioactivity in stimulating keratin production, its pharmacokinetic profile, and its potential interactions with other biological targets. caymanchem.com The development of such models involves compiling a database of peptides with known activities and using machine learning algorithms to identify the key molecular descriptors that influence their function. These descriptors can include physicochemical properties such as hydrophobicity, isoelectric point, and the content of specific amino acid residues. lesielle.com

While specific QSAR models for this compound have not been detailed in publicly available research, the principles of QSAR are broadly applicable. Such models have been successfully developed for other classes of bioactive peptides, such as ACE-inhibitors, to predict their therapeutic potential. ulprospector.com A theoretical QSAR model for this compound could accelerate the discovery of new analogs with enhanced activity or improved specificity, guiding the synthesis of novel peptides for therapeutic and cosmetic applications.

Fundamental Contributions to Peptide-Mediated Biological Processes

The study of this compound contributes to the fundamental understanding of how peptides mediate biological processes, particularly the interaction between peptides and structural proteins like keratin. The myristoyl group, a C14 fatty acid, is a key feature of this molecule, enhancing its ability to penetrate the skin and interact with cellular components. This lipidation is a common strategy in peptide drug design to improve bioavailability.

Research into peptide-keratin interactions has shown that forces such as hydrophobic interactions and the formation of disulfide bonds are crucial for the binding of peptides to hair keratins. lesielle.com The physicochemical properties of the peptide, including its amino acid composition and net charge, determine its affinity for the keratin structure. lesielle.com Myristoyl Hexapeptide-16, with its specific amino acid sequence, is designed to effectively interact with and influence the keratin network.

By serving as a model lipopeptide, this compound helps to elucidate the principles of peptide design for targeted biological activity. Its ability to upregulate specific genes highlights the potential for peptides to act as precise signaling molecules. farachem.com Further investigation into its interaction with cellular membranes and its journey to the nuclear receptors that control gene expression will provide deeper insights into peptide-mediated regulation of cellular functions.

Antimicrobial Properties and Mechanisms of Action

In addition to its effects on keratin production, an acidic form of Myristoyl Hexapeptide-16 has demonstrated antimicrobial properties. caymanchem.comcaymanchem.com This dual functionality is a significant area of interest for its potential therapeutic applications.

Research has shown that this peptide is active against a range of bacteria. caymanchem.com The mechanism of action for similar antimicrobial peptides often involves interaction with and disruption of the bacterial cell membrane. The lipophilic myristoyl group likely facilitates the insertion of the peptide into the lipid bilayer of the bacterial membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. nih.gov

The table below summarizes the reported antimicrobial activity of an acid form of Myristoyl Hexapeptide-16.

| Bacterium | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli | ≤100 ppm |

| Pseudomonas aeruginosa | ≤100 ppm |

| Staphylococcus aureus | ≤100 ppm |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤100 ppm |

Data sourced from Cayman Chemical. caymanchem.comcaymanchem.com

These findings suggest that this compound could have potential applications as a preservative in cosmetic formulations or as a therapeutic agent for skin infections. Further research is needed to fully elucidate its mechanism of antimicrobial action and to evaluate its efficacy and safety for these purposes.

Q & A

Q. What guidelines ensure reproducibility in peptide formulation studies?

- Methodological Answer : Adhere to the Materials and Methods checklist from Pharmaceutical Research: disclose manufacturer details (e.g., Sigma-Aldrich for reagents), specify buffer compositions, and provide raw data in supplementary files. Use SI units and avoid proprietary nomenclature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.